molecular formula C9H6BrNO2 B1380295 6-Bromoindolizine-2-carboxylic acid CAS No. 1206971-05-2

6-Bromoindolizine-2-carboxylic acid

Cat. No.: B1380295
CAS No.: 1206971-05-2
M. Wt: 240.05 g/mol
InChI Key: NJTWQSPKHQNJPH-UHFFFAOYSA-N
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Description

6-Bromoindolizine-2-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles that play a significant role in medicinal and materials chemistry due to their unique structural properties and biological activities . The presence of a bromine atom at the 6th position and a carboxylic acid group at the 2nd position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoindolizine-2-carboxylic acid typically involves the bromination of indolizine-2-carboxylic acid. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction conditions usually require controlled temperatures to ensure selective bromination at the 6th position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromoindolizine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution Reactions: Substituted indolizine derivatives.

    Oxidation and Reduction: Carboxylates or alcohols.

    Coupling Reactions: Biaryl or vinyl-indolizine derivatives.

Mechanism of Action

The mechanism of action of 6-Bromoindolizine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and carboxylic acid group can influence the compound’s binding affinity and specificity towards these targets . The exact pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromoindolizine-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions.

Properties

IUPAC Name

6-bromoindolizine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-1-2-8-3-6(9(12)13)4-11(8)5-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTWQSPKHQNJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206971-05-2
Record name 6-bromoindolizine-2-carboxylic acid
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